(8-Bromo-6-chloro-chroman-3-YL)-methylamine is a chemical compound with the molecular formula and a molecular weight of 276.56 g/mol. This compound features a chroman backbone, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of bromine at the 8th position and chlorine at the 6th position, along with a methylamine group at the 3rd position, contributes to its unique chemical properties and potential biological activities .
Research indicates that (8-Bromo-6-chloro-chroman-3-YL)-methylamine exhibits potential biological activities, including:
The synthesis of (8-Bromo-6-chloro-chroman-3-YL)-methylamine typically involves several steps:
(8-Bromo-6-chloro-chroman-3-YL)-methylamine has several applications:
Interaction studies focus on how (8-Bromo-6-chloro-chroman-3-YL)-methylamine interacts with biological targets:
Several compounds share structural similarities with (8-Bromo-6-chloro-chroman-3-YL)-methylamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-7-hydroxy-3-methylcoumarin | Contains a hydroxyl group at the 7th position | Exhibits different solubility and reactivity |
| 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Contains a pyridine ring and methoxy group | Different biological activity profile |
| 8-Chloro-6-bromochroman | Similar chroman structure but lacks the methylamine group | May show different reactivity due to lack of amine |
(8-Bromo-6-chloro-chroman-3-YL)-methylamine is unique due to its specific combination of halogen substituents and the presence of a methylamine group. This combination enhances its reactivity and potential interactions within biological systems, making it a valuable compound for research in medicinal chemistry and organic synthesis .